molecular formula C17H21NO B12347233 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine

Cat. No.: B12347233
M. Wt: 255.35 g/mol
InChI Key: CYWQJOZJOFXNFK-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine is a chemical compound with the molecular formula C17H21NO It is known for its unique structure, which includes a phenylpropan-2-yl group attached to a phenoxyethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine typically involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid: Similar structure but with a propanoic acid group instead of an ethanamine group.

    2-[4-(2-Phenylpropan-2-yl)phenoxy]ethyl acrylate: Contains an acrylate group, making it useful in polymer chemistry.

Uniqueness

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine is unique due to its specific ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine

InChI

InChI=1S/C17H21NO/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11H,12-13,18H2,1-2H3

InChI Key

CYWQJOZJOFXNFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN

Origin of Product

United States

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